Lanosta-8,24-dien-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5539-04-8 |
|---|---|
Molecular Formula |
C30H48O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25H,9,11-19H2,1-8H3/t21-,22-,25?,28-,29-,30+/m1/s1 |
InChI Key |
OMKJDABLEGUPIE-QFKKPMMVSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Intermediates of Lanosta 8,24 Dien 3 One
Upstream Biosynthesis from Isoprenoid Precursors
The journey to any lanostane-type triterpenoid (B12794562) begins with the assembly of universal five-carbon isoprenoid units. These units are synthesized primarily through the mevalonate (B85504) pathway in animals and fungi.
Mevalonate Pathway Integration in Lanostane (B1242432) Biosynthesis
The mevalonate (MVA) pathway is a foundational metabolic sequence that converts acetyl-CoA into the two key five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgcreative-proteomics.com This pathway, occurring in the cytosol, represents the initial commitment of carbon to the synthesis of a vast array of molecules, including sterols and other triterpenoids. wikipedia.orgnih.gov
The process begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.com The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the key rate-limiting step of the pathway. wikipedia.org A series of phosphorylation and decarboxylation reactions then converts mevalonate into IPP, which is readily isomerized to DMAPP. metwarebio.com These C5 units are the fundamental precursors for all subsequent steps in lanostane biosynthesis. wikipedia.orgnih.gov
Table 1: Key Enzymes of the Eukaryotic Mevalonate Pathway
| Enzyme | Abbreviation | Reaction Step | Reference |
|---|---|---|---|
| Acetyl-CoA acetyltransferase (Thiolase) | AACT | 2 Acetyl-CoA → Acetoacetyl-CoA | creative-proteomics.commetwarebio.com |
| HMG-CoA synthase | HMGS | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA | wikipedia.orgmetwarebio.com |
| HMG-CoA reductase | HMGR | HMG-CoA → Mevalonate | wikipedia.orgnih.gov |
| Mevalonate kinase | MK | Mevalonate → Mevalonate-5-phosphate | wikipedia.org |
| Phosphomevalonate kinase | PMK | Mevalonate-5-phosphate → Mevalonate-5-pyrophosphate | mdpi.com |
| Mevalonate pyrophosphate decarboxylase | MVD | Mevalonate-5-pyrophosphate → Isopentenyl pyrophosphate (IPP) | metwarebio.com |
| Isopentenyl pyrophosphate isomerase | IDI | Isopentenyl pyrophosphate (IPP) ⇌ Dimethylallyl pyrophosphate (DMAPP) | metwarebio.com |
Squalene (B77637) and 2,3-Oxidosqualene (B107256) as Direct Precursors
The C5 units, IPP and DMAPP, are sequentially condensed to form larger prenyl pyrophosphates. Two molecules of the C15 intermediate, farnesyl pyrophosphate (FPP), are joined head-to-head by the enzyme squalene synthase to form the C30 linear triterpene precursor, squalene. mdpi.com
The next critical step is the introduction of oxygen, which prepares the linear squalene molecule for cyclization. The enzyme squalene monooxygenase (also known as squalene epoxidase) utilizes NADPH and molecular oxygen to catalyze the stereospecific epoxidation of squalene at the C2-C3 position, forming (3S)-2,3-oxidosqualene. mdpi.comnih.gov This reaction is the first oxygenation step in sterol biosynthesis and is considered a key regulatory point. mdpi.com (3S)-2,3-oxidosqualene is the direct substrate for the subsequent cyclization reaction that generates the tetracyclic core of lanosterol (B1674476). nih.gov
Cyclization of 2,3-Oxidosqualene to Lanosterol Skeleton
The formation of the characteristic four-ring structure of lanostanes is one of the most complex known enzymatic reactions. It involves a precisely orchestrated cascade of bond formations and rearrangements.
Mechanism of Lanosterol Synthase (OSC/LAS1) Activity
The enzyme responsible for this remarkable transformation in animals and fungi is lanosterol synthase (LSS), a type of oxidosqualene cyclase (OSC). wikipedia.org LSS catalyzes the conversion of the linear (3S)-2,3-oxidosqualene into the tetracyclic triterpenoid, lanosterol. nih.govwikipedia.org The reaction is initiated by the protonation of the epoxide ring, which triggers a series of cation-pi cyclizations to form the polycyclic ring system. wikipedia.org This is followed by a complex series of 1,2-hydride and methyl shifts along the carbon backbone. wikipedia.org The entire cascade terminates with the deprotonation at C-9 to form the C8-C9 double bond characteristic of lanosterol, resulting in the formation of a compound with seven stereocenters. mdpi.com
Divergence from Cycloartenol (B190886) Pathway in Plants
A major evolutionary divergence in sterol biosynthesis occurs at the cyclization of 2,3-oxidosqualene. nih.gov While animals and fungi utilize lanosterol synthase (LAS) to produce lanosterol, photosynthetic organisms like plants primarily use a different enzyme, cycloartenol synthase (CAS). oup.complos.org CAS catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, a pentacyclic triterpenoid distinguished by a cyclopropane (B1198618) ring at C-9/C-19. oup.complos.org
Both LAS and CAS proceed through a common protosteryl cation intermediate but terminate the reaction differently. nih.govoup.com LAS achieves termination via deprotonation of a proton from C-9, whereas CAS deprotonates a proton from the C-19 methyl group to form the cyclopropane ring. oup.com Although cycloartenol is the main sterol precursor in plants, the discovery of lanosterol synthase genes in various plant species indicates that a dual pathway exists, though the lanosterol pathway is considered minor. nih.govplos.org
Table 2: Comparison of Lanosterol Synthase and Cycloartenol Synthase
| Feature | Lanosterol Synthase (LAS) | Cycloartenol Synthase (CAS) | Reference |
|---|---|---|---|
| Organism | Animals, Fungi, some Prokaryotes, minor pathway in some Plants | Plants, Algae | nih.govoup.complos.org |
| Substrate | (3S)-2,3-Oxidosqualene | (3S)-2,3-Oxidosqualene | nih.govoup.com |
| Product | Lanosterol (tetracyclic) | Cycloartenol (pentacyclic) | wikipedia.orgplos.org |
| Termination Step | Deprotonation at C-9 | Deprotonation from C-19 methyl group to form a 9,19-cyclopropane ring | oup.com |
Conversion of Lanosterol to Lanosta-8,24-dien-3-one
This compound is formed directly from its precursor, lanosterol (lanosta-8,24-dien-3β-ol). chemicalbook.comnih.gov The conversion involves the oxidation of the hydroxyl group (-OH) at the C-3 position of the lanosterol molecule into a keto group (=O).
This transformation is a key step in certain metabolic pathways. In fungi, for instance, lanosterol is the starting point for the biosynthesis of ergosterol (B1671047). bertin-bioreagent.com Studies on fungi such as Sporothrix schenckii have shown that when downstream enzymes in the ergosterol pathway are inhibited, intermediates accumulate. nih.gov Notably, inhibition of enzymes like C14α-demethylase or Δ24-sterol methyltransferase leads to a significant accumulation of this compound. nih.gov This indicates that it is a bona fide intermediate in this pathway. The accumulation of this 3-ketosteroid suggests the involvement of an NADPH-dependent 3-ketosteroid reductase, which would normally reduce the keto group back to a hydroxyl group, but whose function can be overwhelmed or inhibited. nih.gov Similarly, research on Ganoderma lucidum has identified dehydrogenase activity capable of oxidizing a 3-hydroxyl group on a related lanostane-type triterpenoid to a 3-keto group, supporting the enzymatic basis for this conversion. researchgate.net
Table 3: Enzymatic Conversion of Lanosterol
| Substrate | Product | Transformation | Putative Enzyme Type | Reference |
|---|---|---|---|---|
| Lanosterol (Lanosta-8,24-dien-3β-ol) | This compound | Oxidation of 3β-hydroxyl to 3-keto group | Dehydrogenase / 3-Ketosteroid reductase (in reverse) | nih.govresearchgate.net |
Enzymatic Oxidation of C-3 Hydroxyl Group to Ketone
The conversion of the 3β-hydroxyl group of lanosterol to a 3-keto group is a key enzymatic step. This oxidation reaction is a prerequisite for subsequent demethylation processes at the C-4 position. nih.govnih.gov In the biosynthesis of cholesterol, for instance, the removal of the two methyl groups at C-4 involves a series of reactions that begin after the initial oxidation of the C-3 hydroxyl. nih.gov Research on the biosynthesis of ganoderic acids, which are lanostane-type triterpenoids, has also identified the conversion of a 3β-hydroxy-lanostane derivative to a 3-oxo-lanostane derivative, indicating a similar oxidative step. researchgate.net Specifically, 3-hydroxy-lanosta-8,24-dien-26-oic acid is converted to 3-oxo-lanosta-8,24-dien-26-oic acid by a crude enzyme extract from Ganoderma lucidum. researchgate.net This transformation underscores the importance of the C-3 ketone formation for the diversification of lanostane-type compounds.
Identification of Specific Oxidases and Dehydrogenases Involved
The enzymes responsible for the oxidation of the C-3 hydroxyl group are broadly classified as dehydrogenases or oxidases. In the context of cholesterol synthesis, the C-4 demethylation complex includes a 3β-hydroxysteroid dehydrogenase/decarboxylase (NSDHL in humans, Erg26p in yeast) that acts on a C-4 carboxylic acid intermediate, which is formed after the initial oxidation of the C-4 methyl group. nih.govuniprot.org While this enzyme acts on a modified lanosterol structure, it highlights the role of dehydrogenases in the modification of the sterol nucleus. In yeast, Erg26p is a key component of the C-4 demethylation complex and is involved in the oxidative decarboxylation at this position. uniprot.org The conversion of lanosterol derivatives in Ganoderma lucidum is also attributed to a putative dehydrogenase. researchgate.net
Downstream Metabolic Transformations of this compound
Following its formation, this compound serves as a substrate for a variety of enzymatic modifications that lead to the synthesis of a vast array of sterols and triterpenoids. These transformations primarily involve demethylation, side-chain alkylation, and further skeletal rearrangements.
C-4 and C-14 Demethylation Processes in Sterol Pathways
The removal of the methyl groups at the C-4 and C-14 positions is a fundamental process in the conversion of lanosterol to cholesterol and other sterols. nih.govresearchgate.net The 14α-demethylation, catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), is a critical step that typically precedes the C-4 demethylations in animals and fungi. nih.govwikipedia.orgcaymanchem.com This multi-step oxidative reaction removes the 14α-methyl group as formic acid. nih.govbioscientifica.com
The C-4 demethylation process involves a complex of enzymes that act sequentially to remove the two methyl groups at the C-4 position. nih.gov In mammals, this process involves a sterol-C4-methyl oxidase (SC4MOL), a NAD(P)-dependent steroid dehydrogenase-like protein (NSDHL), and a hydroxysteroid 17-beta dehydrogenase (HSD17B7). nih.gov SC4MOL oxidizes one of the methyl groups to a carboxylic acid, which is then decarboxylated by NSDHL to yield a 3-keto-sterol. nih.gov HSD17B7 subsequently reduces the C-3 ketone back to a hydroxyl group. nih.gov This cycle is repeated for the removal of the second C-4 methyl group. nih.gov In yeast, a similar complex involving Erg25p, Erg26p, and Erg27p performs these functions. nih.govdrugbank.com
The order of these demethylation events can vary between organisms. In animals and fungi, C-14 demethylation generally occurs before C-4 demethylation, whereas in plants, the first C-4 methyl group is removed before the C-14 demethylation. biorxiv.orgmdpi.com
Alkylation at C-24 and Side-Chain Modifications
The alkylation of the sterol side chain at the C-24 position is a key feature that distinguishes the sterols of fungi and plants from cholesterol in animals. asm.org This reaction is catalyzed by S-adenosylmethionine:sterol C-24-methyltransferase (24-SMT). acs.orgmdpi.com This enzyme transfers a methyl group from S-adenosylmethionine to the C-24 of the sterol side chain. mdpi.comcdnsciencepub.com
In the biosynthesis of ergosterol in fungi, the C-24 methylation can occur at different stages of the pathway. mdpi.com One route involves the methylation of zymosterol (B116435) to form fecosterol. mdpi.com An alternative pathway, the eburicol (B28769) branch, involves the methylation of lanosterol to produce eburicol, which is then further demethylated. mdpi.com
Beyond methylation, the side chain can undergo various other modifications. For instance, the reduction of the Δ24 double bond is a crucial step in cholesterol biosynthesis and can occur at different points in the pathway, defining the Bloch and Kandutsch-Russell pathways. nih.gov Various synthetic lanosterol derivatives with modified side chains have been created to study their biological activities. acs.orgnih.govresearchgate.netnih.gov
Formation of Diverse Lanostane-Type Triterpenoids and Sterols (e.g., Ergosterol, Cholesterol)
This compound and its parent compound, lanosterol, are precursors to a vast array of biologically important molecules. wikipedia.org The downstream metabolic pathways lead to the formation of essential sterols like cholesterol in animals and ergosterol in fungi. slideshare.netacs.org
Cholesterol Biosynthesis: The conversion of lanosterol to cholesterol is a complex, multi-step process involving demethylations at C-4 and C-14, reduction of the C-24 double bond, and isomerization of the double bond in the B-ring from Δ8 to Δ5. nih.govresearchgate.netacs.org This pathway is essential for mammalian cell structure and function. acs.org
Ergosterol Biosynthesis: In fungi, lanosterol is the precursor to ergosterol, the primary sterol in fungal cell membranes. slideshare.netnih.gov The biosynthesis of ergosterol from lanosterol involves demethylation at C-4 and C-14, C-24 alkylation, and the introduction of double bonds at C-7 and C-22. mdpi.comslideshare.netnih.govresearchgate.net
Lanostane-Type Triterpenoids: In addition to sterols, lanosterol serves as a scaffold for a diverse family of triterpenoids, particularly in fungi of the genus Ganoderma. mdpi.comresearchgate.nettaylorandfrancis.com These compounds, known as ganoderic acids and other lanostanoids, are characterized by various oxidative modifications to the lanostane skeleton. researchgate.netmdpi.com These modifications can include hydroxylations, oxidations, and the formation of lactones. mdpi.comnih.gov
The metabolic fate of this compound is thus highly dependent on the enzymatic machinery present in a given organism, leading to a remarkable diversity of steroidal and triterpenoidal structures.
Occurrence and Distribution of Lanosta 8,24 Dien 3 One in Biological Systems
Bacterial Systems
Detection in Specific Bacterial Phyla and Species
The direct detection of Lanosta-8,24-dien-3-one in bacterial environments has been confirmed through analytical techniques. A notable instance is its identification via Gas Chromatography-Mass Spectrometry (GC-MS) in an analysis of distillery sludge, which was characterized by a dominant presence of bacterial communities, particularly from the Bacillus and Enterococcus genera. frontiersin.orghilarispublisher.com
While direct detection of the ketone form is specific, the synthesis of its immediate precursor, lanosterol (B1674476) (lanosta-8,24-dien-3-ol), is more widely documented across diverse bacterial phyla. The production of sterols, once considered a rare feature in bacteria, is now understood to be more widespread. frontiersin.orgnih.gov This biosynthetic capability is significant because the conversion between a 3-ol and a 3-one is a common biochemical transformation, suggesting that where lanosterol is produced, the potential for the presence of this compound exists.
Key bacterial groups known to produce lanosterol or related sterols include:
Proteobacteria : The aerobic methanotroph Methylococcus capsulatus was one of the first bacteria in which sterol production was discovered. frontiersin.orgbiorxiv.orgnih.gov It synthesizes lanosterol derivatives. nih.gov
Myxobacteria : Several species within this group, including Plesiocystis pacifica, Enhygromyxa salina, and Stigmatella aurantiaca, are known to produce sterols. frontiersin.orgbiorxiv.orgnih.gov Notably, E. salina and P. pacifica produce lanosterol as their initial sterol product. frontiersin.orgbiorxiv.org
Planctomycetes : Gemmata obscuriglobus is another bacterium identified as a sterol producer, capable of synthesizing lanosterol and its isomer, parkeol. nih.gov
The table below summarizes key bacterial species involved in the synthesis of lanosterol, the direct precursor to this compound.
| Phylum | Species | Detected Sterol | Citation |
| Proteobacteria | Methylococcus capsulatus | Lanosterol derivatives | frontiersin.orgbiorxiv.orgnih.gov |
| Myxobacteria | Enhygromyxa salina | Lanosterol | frontiersin.orgbiorxiv.org |
| Myxobacteria | Plesiocystis pacifica | Lanosterol | frontiersin.orgbiorxiv.org |
| Myxobacteria | Stigmatella aurantiaca | Cycloartenol (B190886) | nih.gov |
| Planctomycetes | Gemmata obscuriglobus | Lanosterol, Parkeol | nih.gov |
Evolutionary Aspects of Bacterial Sterol Synthesis
The evolutionary history of sterol biosynthesis in bacteria is complex and distinct from the well-understood eukaryotic pathways. frontiersin.orgbiorxiv.org The synthesis of sterols in bacteria is not as ubiquitous as in eukaryotes, and the pathways often result in less modified end products, with many species producing lanosterol or cycloartenol. frontiersin.orgbiorxiv.org
The key enzyme in this process is oxidosqualene cyclase (OSC), which catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form the initial sterol backbone, either lanosterol or cycloartenol. frontiersin.orgnih.gov Phylogenetic analyses of bacterial OSC sequences suggest a complex evolutionary history, with evidence pointing towards bacteria acquiring the necessary genes through horizontal gene transfer from eukaryotes in ancient times. biorxiv.orgnih.gov
The presence of sterol synthesis pathways in bacteria like Gemmata obscuriglobus, which possesses unique eukaryote-like internal membrane structures, suggests a potential link between complex cellular morphology and the functional need for sterols. pnas.org However, predicting the final sterol product based on genomic data alone remains challenging, as some bacteria can perform modifications using enzymes that are not homologous to their eukaryotic counterparts, indicating that bacteria may have evolved distinct proteins for these processes. frontiersin.orgnih.govbiorxiv.org This highlights that several aspects of the evolutionary history and mechanics of bacterial sterol synthesis are still under investigation. frontiersin.orgnih.gov
Mammalian Systems
In mammalian biology, this compound is understood within the context of cholesterol biosynthesis, where its alcohol counterpart, lanosterol, is a pivotal intermediate. mdpi.comuniprot.org The synthesis of cholesterol from lanosterol is a multi-step enzymatic process. uniprot.org This pathway inherently involves a series of oxidation and reduction reactions.
The enzyme lanosterol 14-alpha demethylase (CYP51A1) acts upon lanosterol to continue the biosynthetic cascade toward cholesterol. uniprot.org The transformation of sterol intermediates often involves the generation of 3-ketosteroid forms. Research using a murine myeloma cell line (NS0) deficient in the enzyme 17β-hydroxysteroid dehydrogenase type 7 (HSD17B7), which is a steroid-3-ketoreductase, showed an accumulation of 3-ketosteroid intermediates. nih.gov While this specific study identified compounds like 4-methylcholesta-8,24-dien-3-one, it demonstrates that 3-one steroidal structures are bona fide, albeit often transient, intermediates in the mammalian sterol metabolic pathway. nih.gov
Therefore, while lanosterol is the well-recognized substrate, its oxidation to this compound represents a plausible, and in some contexts necessary, biochemical step. The presence of such ketosteroids is critical for subsequent enzymatic modifications, particularly during the demethylation processes that are essential for converting the initial C30 lanosterol into the final C27 cholesterol molecule.
Enzymology and Molecular Genetics of Lanosta 8,24 Dien 3 One Metabolism
Characterization of Key Enzymes in Formation
The journey from simple precursors to the complex tetracyclic structure of lanosta-8,24-dien-3-one begins with a series of finely tuned enzymatic reactions. The formation of its immediate precursor, lanosterol (B1674476), and its subsequent oxidation are critical steps catalyzed by distinct enzyme classes.
Squalene (B77637) Epoxidase and Oxidosqualene Cyclases
The initial stages of lanostane-type triterpenoid (B12794562) biosynthesis are conserved across many organisms and rely on the sequential action of squalene epoxidase and oxidosqualene cyclases. nih.govnih.gov Squalene epoxidase initiates the process by catalyzing the epoxidation of squalene to form (S)-2,3-oxidosqualene. wikipedia.org This reaction is a crucial preparatory step for the subsequent cyclization.
Following epoxidation, oxidosqualene cyclases (OSCs), also known as lanosterol synthases (EC 5.4.99.7), take center stage. genome.jptandfonline.com These enzymes catalyze the intricate cyclization of the linear 2,3-oxidosqualene (B107256) into the tetracyclic lanosterol. nih.govwikipedia.org This remarkable transformation establishes the fundamental carbon skeleton from which a vast array of sterols, including this compound, are derived. The activity of these enzymes has been studied in various organisms, from prokaryotes to mammals, highlighting their evolutionary significance. nih.govnih.gov
Sterol 3-Dehydrogenases/Oxidases (e.g., AcSDR6)
The conversion of the 3β-hydroxyl group of lanosterol to the 3-keto group of this compound is a critical oxidation step. This reaction is catalyzed by sterol 3-dehydrogenases or oxidases. researchgate.net A notable example is AcSDR6, a short-chain dehydrogenase/reductase discovered in the medicinal mushroom Antrodia camphorata. researchgate.netnih.gov
AcSDR6 exhibits regio- and stereo-selective activity, specifically targeting the 3β-hydroxyl group of lanostane-type triterpenoids. nih.gov Functional characterization has shown that AcSDR6, in the presence of NAD+, efficiently converts substrates with a 3β-hydroxyl group into their corresponding 3-keto products. researchgate.net The crystal structure of AcSDR6 has provided insights into its catalytic mechanism, revealing a conserved Y-XXX-K motif within the active site that is crucial for the hydride transfer necessary for the reaction. researchgate.netresearchgate.net The enzyme operates through a proposed reversible mechanism, capable of both dehydrogenation and reduction reactions. researchgate.net
Table 1: Key Enzymes in the Formation of this compound Precursors
| Enzyme Class | Specific Enzyme Example | Substrate | Product | Function |
|---|---|---|---|---|
| Squalene Epoxidase | Squalene Epoxidase | Squalene | (S)-2,3-Oxidosqualene | Epoxidation of squalene wikipedia.org |
| Oxidosqualene Cyclase | Lanosterol Synthase | (S)-2,3-Oxidosqualene | Lanosterol | Cyclization to form the tetracyclic sterol core nih.govwikipedia.org |
| Sterol 3-Dehydrogenase | AcSDR6 | Lanosterol | This compound | Oxidation of the 3β-hydroxyl group researchgate.netresearchgate.netnih.gov |
Enzymes Catalyzing Post-Cyclization Modifications
Following the formation of the initial lanostane (B1242432) skeleton, a diverse array of enzymes, primarily cytochrome P450 monooxygenases and methyltransferases, introduce further structural modifications. These modifications are crucial for generating the vast diversity of bioactive lanostane-type triterpenoids.
Cytochrome P450 Monooxygenases (e.g., CYP51/ERG11, CYP5150L8, AcCYP4)
Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a pivotal role in the metabolism of a wide range of compounds, including sterols. nih.gov In the context of lanostane metabolism, several CYPs are responsible for key oxidative modifications.
CYP51 (Lanosterol 14α-demethylase, ERG11): This is one of the most conserved P450 enzymes and is essential for ergosterol (B1671047) biosynthesis in fungi and cholesterol biosynthesis in mammals. nih.govwikipedia.org CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the maturation of the sterol molecule. uniprot.orgoup.com This process involves three successive oxidation steps. wikipedia.org The ERG11 gene, which encodes CYP51, is a major target for azole antifungal drugs. oup.comdovepress.com
CYP5150L8: This cytochrome P450 enzyme, identified in Ganoderma lucidum, has been shown to catalyze a three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). mdpi.comnih.govnih.govnih.gov This discovery highlights the role of specific CYPs in generating the carboxylic acid functionalities often found in bioactive ganoderic acids. bhu.ac.ingoogle.com
AcCYP4: Another P450 enzyme from Antrodia camphorata, AcCYP4, has been characterized to introduce a Δ⁷,⁹(¹¹) diene system and a 15α-hydroxy group to the triterpene skeleton. nih.govresearchgate.net This enzyme belongs to the CYP512 family and its activity demonstrates how P450s contribute to the structural diversification of lanostanoids. researchgate.netresearchgate.net
Sterol Methyltransferases (e.g., 24-SMT / AcSMT1)
Sterol methyltransferases (SMTs) are responsible for the addition of a methyl group to the sterol side chain, a modification that is particularly important in fungi and plants. oup.commdpi.com The enzyme 24-sterol C-methyltransferase (24-SMT), encoded by the ERG6 gene in fungi, catalyzes the methylation at the C-24 position of the sterol side chain. mdpi.comnih.gov
In the mushroom Antrodia camphorata, the enzyme AcSMT1 has been identified as a key 24-SMT. nih.gov This enzyme introduces a methyl group at C-24, leading to the formation of a unique 31-carbon triterpene skeleton. nih.gov The activity of 24-SMT is a crucial branching point in sterol biosynthesis, distinguishing the ergosterol pathway in fungi from the cholesterol pathway in mammals. mdpi.comasm.org
Other Modifying Enzymes (e.g., Reductases, Hydrolases)
Beyond oxidation and methylation, other enzymes such as reductases and hydrolases also contribute to the final structure of lanostane-derived metabolites. For instance, sterol reductases are involved in the saturation of double bonds within the sterol nucleus and side chain. plos.orgsemanticscholar.org An example is Δ⁷-sterol-C₅-desaturase and Δ²⁴-sterol-Δ²⁴-reductase, which are involved in the later steps of sterol biosynthesis. plos.orgsemanticscholar.org Additionally, hydrolases can be involved in the cleavage of esterified sterols, releasing the free sterol for further modification. plos.org The interplay of these various enzymatic activities creates a complex metabolic network that generates a wide array of structurally diverse and biologically active triterpenoids.
Table 2: Key Enzymes in Post-Cyclization Modification of Lanostane-type Triterpenoids
| Enzyme Class | Specific Enzyme Example | Function |
|---|---|---|
| Cytochrome P450 | CYP51/ERG11 | 14α-demethylation of lanosterol wikipedia.orguniprot.orgoup.com |
| Cytochrome P450 | CYP5150L8 | C-26 oxidation of lanosterol mdpi.comnih.govnih.gov |
| Cytochrome P450 | AcCYP4 | Introduction of Δ⁷,⁹(¹¹) diene and 15α-hydroxylation nih.govresearchgate.net |
| Sterol Methyltransferase | 24-SMT / AcSMT1 | C-24 methylation of the sterol side chain nih.govmdpi.com |
| Reductase | Δ²⁴-sterol-Δ²⁴-reductase | Reduction of the C-24 double bond in the side chain plos.orgsemanticscholar.org |
| Hydrolase | Steryl ester hydrolase | Cleavage of steryl esters plos.org |
Genetic Basis and Regulatory Elements
The metabolic pathways involving this compound are governed by a complex network of genes and regulatory elements that ensure cellular sterol homeostasis. The expression of the requisite biosynthetic genes is meticulously controlled at both the transcriptional and post-transcriptional levels across various organisms.
Gene Identification and Expression Profiles
The biosynthesis of sterols from lanosterol intermediates is a conserved process, with key enzymes and their corresponding genes identified in a wide range of organisms, from prokaryotes to humans.
In humans, the enzyme lanosterol synthase, which catalyzes the cyclization of (S)-2,3-oxidosqualene to form lanosterol, is encoded by the LSS gene. wikipedia.orgnih.gov This gene is located on chromosome 21q22.3. nih.gov Mutations in the LSS gene have been associated with conditions such as congenital cataracts and hypotrichosis. nih.govnih.gov The subsequent critical step, the 14α-demethylation of lanosterol, is performed by lanosterol 14α-demethylase, an enzyme encoded by the CYP51A1 gene. nih.govportlandpress.com This gene is considered the most ancient of the cytochrome P450 family. portlandpress.com
In the yeast Saccharomyces cerevisiae, the lanosterol synthase enzyme is encoded by the ERG7 gene. yeastgenome.org Its counterpart for lanosterol demethylation is encoded by the ERG11 gene. uniprot.org These genes are part of the larger ergosterol biosynthesis pathway, which is a primary target for antifungal drugs. yeastgenome.orguniprot.org Additionally, yeast possesses two genes, ARE1 and ARE2, that encode acyl-CoA:sterol acyltransferases responsible for esterifying sterols. asm.org The ARE1 gene product preferentially esterifies sterol intermediates like lanosterol, while ARE2 primarily acts on the final product, ergosterol. asm.org
The genetic basis for lanosterol synthesis has also been identified in plants and some prokaryotes. Plants possess genes for both lanosterol synthase (LAS1) and cycloartenol (B190886) synthase (CAS1), indicating the potential for dual pathways in phytosterol biosynthesis, although the cycloartenol pathway is generally predominant. researchgate.netplos.org In the prokaryote Methylococcus capsulatus, genes for squalene monooxygenase and oxidosqualene cyclase (lanosterol synthase) have been identified in a putative operon, a genetic arrangement that is distinct from the organization in eukaryotes. oup.com In the fungus Ganoderma lucidum, a specific cytochrome P450 gene, cyp5150l8, is responsible for the oxidation of lanosterol at the C-26 position to produce ganoderic acids. researchgate.net
The expression profiles of these genes vary depending on the organism, tissue type, and metabolic conditions. In mice, for example, the expression of genes involved in cholesterol biosynthesis in male germ cells is regulated differently than in somatic cells, being insensitive to the typical negative feedback from cholesterol. nih.gov In humans, there were no significant differences observed in the mRNA expression of oxidosqualene cyclase (encoded by LSS) at various stages of breast cancer or between tumor and normal mammary cells. nih.gov In yeast, the expression of ARE1 is upregulated when ergosterol precursors accumulate and under heme-deficient conditions, whereas ARE2 expression is repressed in the latter case. asm.org
| Gene | Organism | Encoded Enzyme | Function | Reference |
|---|---|---|---|---|
| LSS | Humans | Lanosterol Synthase | Cyclization of (S)-2,3-oxidosqualene to lanosterol. | wikipedia.orgnih.gov |
| CYP51A1 | Humans | Lanosterol 14α-demethylase | Demethylation of lanosterol, a key step in cholesterol synthesis. | nih.govportlandpress.com |
| ERG7 | Saccharomyces cerevisiae (Yeast) | Lanosterol Synthase | Catalyzes the formation of lanosterol in the ergosterol pathway. | yeastgenome.org |
| ERG11 | Saccharomyces cerevisiae (Yeast) | Lanosterol 14α-demethylase | Demethylation of lanosterol in the ergosterol pathway. | uniprot.org |
| ARE1 | Saccharomyces cerevisiae (Yeast) | Acyl-CoA:sterol acyltransferase | Esterification of sterol pathway intermediates, including lanosterol. | asm.org |
| LAS1 | Plants (e.g., Arabidopsis thaliana) | Lanosterol Synthase | Involved in a secondary pathway for phytosterol biosynthesis. | researchgate.netplos.org |
| cyp5150l8 | Ganoderma lucidum (Fungus) | Cytochrome P450 Monooxygenase | Oxidation of lanosterol to form ganoderic acids. | researchgate.net |
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes
The expression of genes involved in the metabolism of lanosterol and its derivatives is tightly controlled to maintain cellular sterol levels within a narrow, optimal range. This regulation occurs at multiple levels, including the initiation of transcription and subsequent post-transcriptional events.
Transcriptional Regulation
In mammalian cells, the transcription of many genes in the cholesterol biosynthesis pathway, including CYP51A1, is primarily controlled by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. nih.govguidetopharmacology.orgoup.com When cellular sterol levels are low, SREBPs are processed and translocate to the nucleus, where they bind to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription. oup.com The regulation of the human CYP51 gene is complex, involving not only an SRE but also a cAMP-responsive element (CRE), indicating a cross-talk between sterol-dependent and cAMP-dependent signaling pathways. oup.comoup.com
In the yeast Saccharomyces cerevisiae, a different set of transcription factors regulates the ergosterol biosynthesis pathway. yeastgenome.org Under low-oxygen conditions, which limit sterol synthesis, the transcription factors Upc2p and Ecm22p move to the nucleus and bind to SREs in the promoters of ERG genes, including ERG7, to activate their transcription. yeastgenome.org Oxygen levels also influence transcription through the heme-dependent transcription factor Hap1p and the repressor Rox1p. yeastgenome.org Furthermore, the ARE1 and ARE2 genes are differentially regulated; ARE1 transcription is upregulated by the accumulation of ergosterol pathway intermediates, while ARE2 transcription is not. asm.org
Post-Transcriptional Regulation
Beyond transcriptional control, the expression of sterol biosynthetic enzymes is also modulated after the mRNA has been synthesized. This includes regulation of mRNA stability and translation, as well as control of protein stability through targeted degradation.
Studies with lanosterol analogs have shown that these molecules can suppress the levels of HMG-CoA reductase, the rate-limiting enzyme in the early part of the sterol pathway, through post-transcriptional mechanisms. nih.gov These analogs were found to reduce the translational efficiency of the HMG-CoA reductase mRNA and also to accelerate the degradation rate of the enzyme itself. nih.gov This demonstrates that specific sterol intermediates can regulate enzyme levels without affecting transcription. nih.gov
The stability of the enzymes themselves is a critical control point. In the post-lanosterol pathway, lanosterol synthase (LSS) is a stable protein, whereas the subsequent enzyme, lanosterol 14α-demethylase (LDM), is rapidly degraded. portlandpress.com This differential stability can lead to the accumulation of lanosterol, which itself is a regulatory molecule that can trigger the degradation of HMG-CoA reductase. nih.govportlandpress.com The degradation of LDM is mediated by the E3 ubiquitin ligase MARCH6, which marks the enzyme for proteasomal degradation. nih.govportlandpress.com In yeast, an excess of sterols stimulates the ER-associated protein degradation (ERAD) pathway to remove HMG-CoA reductase (Hmg1p/Hmg2p), thereby decreasing sterol production. yeastgenome.org
Metabolic and Physiological Roles of Lanosta 8,24 Dien 3 One
Regulatory Mechanisms in Sterol Homeostasis
Lanosta-8,24-dien-3-one, a lanostane-type triterpenoid (B12794562), is an intermediate in the biosynthesis of sterols. While not a direct regulator in the same manner as cholesterol, its presence and accumulation can signify disruptions in the sterol biosynthetic pathway, indirectly influencing sterol homeostasis. In mammals, the regulation of cholesterol biosynthesis is a tightly controlled process, with key enzymes and transcription factors responding to cellular sterol levels. The conversion of lanosterol (B1674476) to cholesterol involves a series of enzymatic steps, and intermediates in this pathway can influence regulatory proteins.
While lanosterol itself does not regulate the SREBP-2 pathway, other 4,4-dimethyl sterols can suppress the processing of SREBP-2 and promote the degradation of HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis. nih.gov The accumulation of lanosterol precursors, such as this compound, particularly under conditions where downstream enzymes are inhibited, points to a disruption in the normal feedback regulation of sterol synthesis. For instance, the accumulation of this and other 14α-methylated sterols occurs when the C14α-demethylase enzyme is inhibited. frontiersin.org This disruption alters the pool of sterols available to the cell, thereby impacting the complex machinery that maintains sterol homeostasis.
Role in Microbial Physiology and Membrane Integrity
Impact on Fungal Growth and Sterol Composition
This compound plays a significant role in the context of fungal physiology, primarily as an indicator of disrupted ergosterol (B1671047) biosynthesis. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
In various fungi, the inhibition of specific enzymes in the ergosterol biosynthesis pathway leads to the accumulation of upstream intermediates, including this compound. For example, when the enzyme Δ24-sterol methyltransferase (24-SMT) is inhibited in fungi like Sporothrix schenckii and Sporothrix brasiliensis, a notable accumulation of this compound is observed. frontiersin.orgnih.gov In one study, treatment of S. schenckii with a 24-SMT inhibitor resulted in an accumulation of this compound, accounting for 30.1% of the total sterols. nih.gov Similarly, treatment with the C14α-demethylase inhibitor itraconazole (B105839) also led to its accumulation in both S. schenckii and S. brasiliensis. frontiersin.orgnih.gov
This accumulation of precursor sterols, which cannot fulfill the structural role of ergosterol, disrupts the physical properties of the fungal membrane, leading to increased permeability and ultimately inhibiting fungal growth. nih.gov The presence of this compound has also been noted in other fungi, such as Inonotus obliquus, where its production can be influenced by culture conditions. wiley.com
Table 1: Effect of Inhibitors on Sterol Composition (%) in Sporothrix Species
| Sterol | S. schenckii (Control) | S. schenckii (H3 Treated¹) | S. schenckii (Itraconazole Treated) | S. brasiliensis (Control) | S. brasiliensis (H3 Treated¹) | S. brasiliensis (Itraconazole Treated) |
|---|---|---|---|---|---|---|
| Ergosterol | 83.1 | - | 31.2 | 92.1 | - | 33.7 |
| This compound | - | 30.1 | 10.0 | - | 4.5 | 6.0 |
| Lanosterol | - | 69.8 | - | - | 64.1 | - |
| Obtusifoliol | - | - | 15.6 | - | - | 21.5 |
| Eburicol (B28769) | - | - | 17.4 | - | - | 20.1 |
Data sourced from a study on Sporothrix species. nih.gov ¹H3 is an inhibitor of 24-SMT.
Interactions with Metabolic Inhibitors
The accumulation of this compound is a direct consequence of the action of certain metabolic inhibitors, particularly those targeting the ergosterol biosynthesis pathway. These inhibitors are the basis for many antifungal drugs.
Azoles (e.g., Itraconazole, Ketoconazole): These inhibitors target the enzyme lanosterol 14α-demethylase (Erg11p). Inhibition of this enzyme prevents the removal of the 14α-methyl group from lanosterol and its precursors. This blockage leads to the accumulation of 14α-methylated sterols, including this compound, and a depletion of ergosterol. frontiersin.orgnih.govmdpi.com The buildup of these "toxic" sterols disrupts membrane function and inhibits fungal growth. mdpi.com
24-Sterol Methyltransferase (24-SMT) Inhibitors: As an enzyme unique to fungi, plants, and protozoa, 24-SMT is an attractive target for selective antifungal agents. nih.gov Inhibitors of 24-SMT block the alkylation at the C-24 position of the sterol side chain. This action causes a significant accumulation of lanosterol and its precursor, this compound, while depleting ergosterol. frontiersin.orgnih.gov The accumulation of these 3-ketosteroids also suggests a potential secondary interference with the NADPH-dependent 3-ketosteroid reductase enzyme. frontiersin.org
The synergistic effect of targeting different points in the ergosterol pathway is a promising area of research. The accumulation of specific intermediates like this compound serves as a clear biomarker for the mode of action of these metabolic inhibitors. mdpi.com
Influence on Plant Physiological Responses
Modulation of Stress Tolerance Mechanisms (e.g., Salt Toxicity Alleviation)
Recent research has highlighted the potential of triterpene derivatives, including compounds structurally related to this compound, in modulating plant responses to abiotic stress. An exogenous application of a related compound, 24-methylen-elemo-lanosta-8,24-dien-3-one, was found to alleviate the toxic effects of salt stress in grapevine (Vitis vinifera cv. “Doukkali”). researchgate.net
Salt stress typically induces a range of detrimental physiological changes in plants, including reduced water content, chlorophyll (B73375) degradation, and ion toxicity. researchgate.netresearchgate.net The application of the triterpenoid derivative was shown to mitigate these effects. Specifically, it helped in lowering the sodium ion (Na⁺) content within the plant tissues and counteracted the salt-induced decrease in relative water content and chlorophyll levels. researchgate.net Plants have evolved complex mechanisms to cope with such stresses, including osmotic adjustment and the activation of antioxidant defense systems. interesjournals.orgplantarc.com The application of this triterpenoid appears to bolster these natural defense mechanisms, enhancing the plant's ability to tolerate saline conditions. researchgate.net
Effects on Enzyme Activities and Metabolite Accumulation in Plants
The application of triterpenoid derivatives also influences biochemical pathways in plants, affecting enzyme activities and the accumulation of key metabolites associated with stress responses. Under salt stress, plants often accumulate osmolytes like proline and soluble sugars to maintain cellular turgor. interesjournals.org In grapevine cuttings subjected to salt stress, the exogenous supply of 24-methylen-elemo-lanosta-8,24-dien-3-one led to an increase in proline, proteins, and soluble sugars, even under normal conditions, suggesting a priming effect. researchgate.net
Furthermore, salt stress is known to cause oxidative damage through the production of reactive oxygen species (ROS), leading to an increase in markers like malondialdehyde (MDA) and hydrogen peroxide (H₂O₂). researchgate.net Plants counteract this with antioxidant enzymes such as peroxidase and polyphenol oxidase. researchgate.netresearchgate.net In the grapevine study, salt stress decreased the activity of these enzymes over time. researchgate.net However, the application of the triterpenoid derivative was associated with an increase in phenolic compounds and carotenoids, which have antioxidant properties, suggesting a role in enhancing the plant's non-enzymatic antioxidant capacity. researchgate.net
Table 2: Physiological and Biochemical Effects of a Triterpene Derivative on Grapevine under Salt Stress
| Parameter | Effect of Salt Stress | Effect of Triterpene Derivative Application |
|---|---|---|
| Relative Water Content | Decrease | Alleviated the decrease |
| Chlorophyll a and b | Decrease | Alleviated the decrease |
| Peroxidase Activity | Decrease | Modulated response |
| Polyphenol Oxidase Activity | Decrease | Modulated response |
| Proline Content | Increase | Further increased |
| Soluble Sugars | Increase | Further increased |
| H₂O₂ Content | Increase | Modulated response |
| Phenolic Compounds | Increase | Further increased |
Based on findings from a study on grapevine. researchgate.net
Advanced Research Methodologies for Lanosta 8,24 Dien 3 One Studies
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental in the isolation and purification of lanosta-8,24-dien-3-one from complex natural product extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase, allowing for the purification of the target molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds in a sample. In the analysis of this compound, GC-MS facilitates its identification within complex mixtures, such as extracts from medicinal mushrooms and plant latices. researchgate.netmdpi.com
The process involves injecting a sample into the gas chromatograph, where it is vaporized and separated as it travels through a capillary column. The separated compounds then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that serves as a molecular fingerprint. By comparing these mass spectra with established databases like NIST and WILEY, researchers can identify the presence of this compound and related compounds. usm.my
For instance, this compound has been identified as a constituent in the lipophilic extract of the Chaga mushroom (Inonotus obliquus) and Kenyan propolis using GC-MS. researchgate.netroyalsocietypublishing.org In these studies, the compound was detected in the unsaponifiable residue of the mushroom extract and among the various bioactive compounds in propolis. researchgate.netroyalsocietypublishing.org Similarly, a derivative, lanosta-8,24-dien-3-ol (B7824532), acetate, has been identified in the latex of Calotropis gigantea. mdpi.com The typical GC-MS analysis involves a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) and uses helium as the carrier gas. mdpi.com The temperature program often starts at a lower temperature, which is then gradually increased to facilitate the separation of compounds with different boiling points. mdpi.com
Table 1: GC-MS Identification of this compound and Related Compounds
| Source Material | Compound Identified | Analytical Method | Key Findings |
| Chaga mushroom (Inonotus obliquus) | This compound | GC-MS | Identified for the first time in the unsaponifiable residue. researchgate.net |
| Kenyan Propolis (Apis mellifera) | This compound | GC-MS | Identified as one of the bioactive triterpenoids. royalsocietypublishing.org |
| Stem of Euphorbia tirucalli Linn. | Lanosta-8,24-dien-3-ol, (3β)- | GC-MS | Major constituent identified (13.60%). usm.my |
| Latex of Calotropis gigantea L. | Lanosta-8,24-dien-3-ol, acetate, (3.beta.)- | GC-MS | Identified as one of the major bioactive compounds. mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS, HPLC)
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for the separation, identification, and quantification of non-volatile compounds like this compound. chemyx.com LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemyx.com HPLC is a high-pressure, more efficient version of traditional column chromatography. chemyx.com
These techniques are particularly useful for the analysis of complex extracts from natural sources. In the study of lanostane-type triterpenes, HPLC is often used for the purification of individual compounds from crude extracts. The separation is typically achieved on a silica (B1680970) gel or reversed-phase column with a suitable solvent system. The fractions are then collected and can be further analyzed by spectroscopic methods.
Spectroscopic Structure Elucidation
Following isolation, spectroscopic techniques are employed to determine the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule. For lanostane-type triterpenes, characteristic signals in the NMR spectra help to identify the core structure. alghad.edu.ly
2D NMR (COSY, HSQC, HMBC, ROESY/NOESY): 2D NMR experiments establish connectivity between atoms. For instance, Heteronuclear Multiple-Bond Connectivity (HMBC) is crucial for identifying the placement of carbonyl groups and quaternary carbons. The Rotating frame Overhauser Effect SpectroscopY (ROESY) or Nuclear Overhauser Effect SpectroscopY (NOESY) experiments are used to determine the relative stereochemistry of the molecule by identifying protons that are close in space. alghad.edu.ly
High-Resolution Mass Spectrometry (HRESIMS, EIMS)
High-Resolution Mass Spectrometry (HRMS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Electron Ionization Mass Spectrometry (EIMS), is used to determine the exact molecular formula of a compound by providing a highly accurate mass measurement. alghad.edu.ly This technique is critical for confirming the elemental composition of this compound. For example, HREIMS has been used to determine the molecular formula of novel lanostane-type triterpenes isolated from the Chaga mushroom. alghad.edu.ly
X-ray Crystallography for Structural Confirmation
X-ray crystallography provides the most definitive structural evidence for a crystalline compound. This technique involves diffracting X-rays off a single crystal of the molecule. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise three-dimensional arrangement of atoms and the absolute stereochemistry. While challenging to obtain suitable crystals for many natural products, a successful X-ray crystallographic analysis offers unambiguous structural confirmation. researchgate.nettdl.org For instance, the structure and relative stereochemistry of a related lanostane (B1242432) derivative were definitively established by single-crystal X-ray diffraction. researchgate.net
Table 2: Spectroscopic Data for Lanostane-type Compounds
| Technique | Application in Lanostane Studies | Information Obtained |
| NMR (1D & 2D) | Elucidation of the carbon-hydrogen framework. | Connectivity of atoms, relative stereochemistry. alghad.edu.ly |
| HRESIMS/EIMS | Determination of the molecular formula. | Exact mass and elemental composition. alghad.edu.ly |
| X-ray Crystallography | Unambiguous determination of the 3D structure. | Absolute stereochemistry and atomic coordinates. researchgate.nettdl.org |
Biochemical and Enzymatic Assay Approaches
Advanced biochemical and enzymatic assays are fundamental in elucidating the biological activities and biosynthetic pathways of natural compounds like this compound. These methods allow for controlled, in-depth investigation at the molecular level.
In Vitro Enzyme Activity Assays
In vitro enzyme activity assays are a cornerstone for screening and characterizing the biological effects of specific compounds. These assays measure the influence of a compound on the rate of an enzymatic reaction in a controlled laboratory environment, outside of a living organism. For lanostane-type triterpenoids, these studies have been crucial in identifying potential therapeutic properties by observing their interaction with key enzymes.
Research has shown that extracts containing lanostane derivatives can inhibit various enzymes. For instance, studies on plant extracts rich in triterpenoids have demonstrated inhibitory effects against enzymes like α-amylase, α-glucosidase, and urease. nih.govderpharmachemica.com Inhibition of α-amylase and α-glucosidase is a key mechanism for controlling post-meal blood sugar levels, as these enzymes are responsible for digesting carbohydrates. derpharmachemica.com Similarly, urease inhibitors have potential applications in medicine and agriculture.
A notable area of investigation for the closely related lanosta-8,24-dien-3-ol family, which includes precursors to this compound, is the inhibition of protein kinase C (PKC). google.com PKC enzymes are involved in various cellular signaling pathways that regulate cell growth and proliferation. google.com The dysregulation of these pathways is linked to conditions like cancer and inflammation. google.com In vitro assays are used to quantify the ability of these compounds to block PKC activity, often by measuring the phosphorylation of a substrate in the presence of the test compound.
| Compound Family/Derivative | Target Enzyme | Assay Principle | Observed Effect | Reference |
| Lanostane Triterpenoids | α-Amylase | Measurement of starch digestion, often using a dinitrosalicylic acid reagent to quantify reducing sugars produced. | Inhibition | nih.govderpharmachemica.com |
| Lanostane Triterpenoids | α-Glucosidase | Measurement of the hydrolysis of a substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG) into a colored product. | Inhibition | derpharmachemica.com |
| Lanostane Triterpenoids | Urease | Quantification of ammonia (B1221849) production from urea, often using a colorimetric method like the phenol (B47542) reagent method. | Inhibition | nih.gov |
| Lanosta-8,24-dien-3-ols | Protein Kinase C (PKC) | Measurement of the transfer of a phosphate (B84403) group from ATP to a specific peptide substrate. | Inhibition | google.com |
Cell-Free System for Pathway Reconstruction
Cell-free systems offer a powerful platform for metabolic engineering and pathway reconstruction, bypassing the complexities and regulatory hurdles of living cells. frontiersin.orgnih.gov These systems typically consist of cellular lysates (e.g., from E. coli or tobacco BY-2 cells) that contain all the necessary machinery for transcription and translation, but lack the cell wall and membrane. frontiersin.org This open environment allows researchers to add specific genes, substrates, and cofactors to reconstruct and optimize entire metabolic pathways in vitro. frontiersin.orgnih.gov
While specific studies reconstructing the this compound pathway using a cell-free system are not prominently documented, the methodology is highly applicable. The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene (B107256) by a lanosterol (B1674476) synthase, followed by subsequent oxidation steps. A cell-free approach would involve:
Preparation of Lysate: Creating a potent cell extract from a host like yeast or E. coli. nih.gov
Enzyme Expression: Adding the DNA templates for the enzymes in the biosynthetic pathway, such as lanosterol synthase and specific cytochrome P450 monooxygenases, to the lysate. frontiersin.org
Pathway Operation: Supplying the initial precursor (2,3-oxidosqualene), energy sources (like ATP), and necessary cofactors to drive the synthesis.
Analysis: Monitoring the production of lanosterol and its subsequent conversion to this compound over time using methods like HPLC or LC-MS.
This approach allows for rapid testing of different enzyme combinations, optimization of enzyme ratios, and study of pathway kinetics without the interference of competing metabolic pathways present in a living cell. nih.gov
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques provide the tools to identify, manipulate, and express the genes responsible for the biosynthesis of compounds like this compound.
Gene Cloning, Expression, and Mutagenesis
The biosynthesis of complex triterpenoids is governed by a specific set of genes. Identifying and functionally characterizing these genes is a primary goal of molecular biology research in this field. The general process involves gene cloning, heterologous expression, and site-directed mutagenesis. abcam.com
Gene Cloning and Expression: The process begins by identifying candidate genes, such as oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs), from organisms known to produce lanostanes, like the fungus Ganoderma lucidum. ebi.ac.uk These gene sequences are amplified using the polymerase chain reaction (PCR) and then inserted into an expression vector, such as a plasmid. abcam.com This recombinant vector is introduced into a host organism—commonly E. coli for simple proteins or Saccharomyces cerevisiae (yeast) for more complex enzymes like P450s that require eukaryotic post-translational modifications. ebi.ac.uknzytech.com The host organism is then cultured under conditions that induce the expression of the cloned gene, producing the desired enzyme. nzytech.com A key study successfully expressed a CYP450 gene from G. lucidum in S. cerevisiae, which then catalyzed the conversion of lanosterol into a related ganoderic acid, demonstrating the feasibility of this approach for producing complex lanostanoids. ebi.ac.uk
Site-Directed Mutagenesis: This technique is used to make specific, targeted changes to the DNA sequence of a gene. nih.gov By altering the codons for specific amino acids in an enzyme's active site, researchers can investigate the function of those residues. For example, a mutation introduced into the gene for 5-lipoxygenase was found to completely abolish its enzymatic activity, highlighting the critical role of a single amino acid. nih.gov In the context of this compound biosynthesis, mutagenesis could be used to alter the lanosterol synthase enzyme to understand how its structure dictates the specific stereochemistry of the resulting triterpenoid (B12794562) scaffold.
Omics Technologies (Metabolomics, Transcriptomics)
Omics technologies provide a global view of the molecular processes within an organism. researchgate.net Transcriptomics and metabolomics are particularly powerful when used in an integrated fashion to unravel complex biosynthetic pathways. nih.govmdpi.com
Transcriptomics: This is the large-scale study of the transcriptome, the complete set of RNA transcripts produced by an organism under specific conditions. Using techniques like RNA-sequencing (RNA-seq), researchers can compare the gene expression profiles of a lanostane-producing organism under high-yield versus low-yield conditions. mdpi.com Genes that are significantly upregulated in the high-yield state, such as those for specific CYPs or other modifying enzymes, become strong candidates for involvement in the biosynthetic pathway.
Metabolomics: This is the comprehensive analysis of the metabolome—the entire collection of small-molecule metabolites in a biological sample. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify and quantify hundreds of metabolites simultaneously. mdpi.com A metabolomics study would aim to detect this compound, its precursor lanosterol, and other related intermediates and derivatives.
By integrating transcriptomic and metabolomic data, researchers can build robust hypotheses. For example, the elevated expression of a particular CYP gene (from transcriptomics) that correlates directly with an increased concentration of this compound (from metabolomics) provides strong evidence for that gene's function in the pathway. mdpi.com This integrated approach accelerates the discovery of functional genes and enhances the understanding of metabolic regulation. mdpi.com
| Omics Technology | Methodology | Application to this compound Studies |
| Transcriptomics | RNA-sequencing (RNA-seq) of an organism under different conditions (e.g., high vs. low production). | Identification of differentially expressed genes, particularly oxidosqualene cyclases and cytochrome P450s, that are candidate biosynthetic enzymes. |
| Metabolomics | GC-MS or LC-MS analysis to profile the small molecules present in a cell or tissue. | Identification and quantification of this compound and its metabolic precursors and derivatives. |
| Integrated Omics | Statistical correlation of transcript-level data with metabolite-level data. | Linking candidate genes to the production of specific metabolites, providing strong evidence for gene function in the biosynthetic pathway. |
Future Perspectives in Lanosta 8,24 Dien 3 One Research
Discovery of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of lanostane-type triterpenoids is a complex process involving a series of enzymatic modifications. While the initial cyclization of squalene (B77637) to lanosterol (B1674476) is well-established, the subsequent tailoring steps that lead to the vast diversity of lanostanoids, including Lanosta-8,24-dien-3-one, are still being uncovered. rsc.org Future research will focus on identifying and characterizing the novel enzymes responsible for these transformations.
Recent studies in medicinal mushrooms like Antrodia camphorata and Ganoderma lucidum have successfully identified key post-modification enzymes, including cytochrome P450 monooxygenases (CYPs), short-chain dehydrogenases/reductases (SDRs), and S-adenosyl-L-methionine-dependent methyltransferases (SMTs). nih.govresearchgate.netresearchgate.net For instance, researchers have identified a short-chain dehydrogenase, AcSDR6, which selectively catalyzes the dehydrogenation of the 3β-hydroxyl group to produce 3-keto triterpenoids like this compound. nih.govresearchgate.netresearchgate.net Another enzyme, AcCYP4, was found to introduce a Δ7,9(11) diene system and a 15α-hydroxy group. nih.govresearchgate.net
The increasing availability of fungal genome sequences, combined with metabolomics and transcriptomics analyses, will accelerate the discovery of new biosynthetic genes and pathways. rsc.org This knowledge is crucial for understanding how the structural diversity of lanostanoids is generated and for the potential to produce these compounds in heterologous systems. nih.govresearchgate.netresearchgate.net
Elucidation of Complex Metabolic Networks and Intermediates
The biosynthetic pathway of lanostanoids is not a simple linear chain of reactions but a complex metabolic network with numerous branch points and intermediates. This compound itself is a key intermediate in the biosynthesis of other important compounds. For example, it is a precursor in the pathway leading to various ganoderic acids in Ganoderma species. mdpi.comresearchgate.net
Future research will aim to map these intricate metabolic grids in greater detail. This involves identifying and characterizing the full spectrum of intermediates, some of which may be present in very low concentrations and have been missed by traditional analytical methods. nih.gov For instance, studies have identified 3-oxo-lanosta-8,24-dien-26-oic acid (OLDOA) as a product derived from the oxidation of 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a derivative of the lanostane (B1242432) skeleton. researchgate.net Understanding the flow of metabolites through these networks is essential for a complete picture of lanostane metabolism. mdpi.com
The integration of transcriptomics and metabolomics data will be a powerful tool to unravel these complex networks and identify how they are regulated in response to different stimuli. mdpi.com This approach has already shown that ethylene (B1197577) treatment in Ganoderma lucidum can up-regulate genes involved in terpenoid backbone biosynthesis, leading to an increase in the production of certain lanostane triterpenoids. mdpi.com
Strategies for Biosynthetic Pathway Engineering and Optimization
A major goal of understanding lanostane biosynthesis is to harness this knowledge for the production of valuable compounds. Heterologous expression of biosynthetic genes in microbial hosts like Saccharomyces cerevisiae offers a promising alternative to extraction from natural sources, which can be inefficient and unsustainable. nih.govnih.gov
Future strategies will focus on engineering and optimizing these heterologous production systems. This includes:
Identifying and overexpressing key biosynthetic enzymes : Researchers have successfully produced ganoderic acids in yeast by expressing specific cytochrome P450 genes from Ganoderma lucidum. nih.govnih.gov
Optimizing precursor supply : Enhancing the metabolic flux towards the lanostane backbone by engineering the mevalonate (B85504) pathway in the host organism. rsc.org
Refactoring biosynthetic pathways : Combining enzymes from different organisms to create novel pathways for the production of new-to-nature compounds. rsc.org
Optimizing fermentation conditions : Fine-tuning culture parameters such as nutrient levels and aeration to maximize product yield. nih.govscispace.comresearchgate.net Studies have shown that factors like glucose concentration and nitrogen limitation can significantly impact the production of lanostane-type triterpenoids. nih.gov
These synthetic biology approaches hold immense potential for the sustainable and scalable production of this compound and other valuable lanostanoids for pharmaceutical and other applications. dtu.dk
Understanding Evolutionary and Ecological Significance of Lanostane Metabolism
The vast diversity of lanostane-type triterpenoids in fungi and other organisms suggests they play important roles in their survival and interaction with the environment. This compound and its derivatives likely serve as defense compounds against herbivores, pathogens, or competing organisms. researchgate.net
Future research will delve deeper into the evolutionary and ecological significance of lanostane metabolism. This includes:
Comparative genomics and metabolomics : Studying the distribution and diversity of lanostane biosynthetic pathways across different species to understand their evolutionary history. nih.gov
Functional ecological studies : Investigating the specific roles of this compound and related compounds in mediating interactions between organisms. For example, some triterpenes are known to have antimicrobial or antioxidant properties. royalsocietypublishing.orgroyalsocietypublishing.org
Investigating the role in stress response : Studies have shown that exogenous application of a triterpene derivative, 24-methylen-elemo-lanosta-8,24-dien-3-one, can alleviate salt stress in grapevines, suggesting a role for these compounds in plant defense and adaptation. researchgate.net
Understanding the natural roles of these compounds will not only provide fundamental biological insights but may also inspire new applications in agriculture and medicine.
Exploring Mechanistic Insights into Biological Interactions and Regulation
This compound and its derivatives exhibit a range of biological activities, but the underlying molecular mechanisms are often not fully understood. Future research will focus on elucidating how these compounds interact with their biological targets and how their biosynthesis and activity are regulated.
This will involve:
Identifying protein targets : Using techniques like affinity chromatography and proteomics to identify the specific proteins that bind to this compound and mediate its effects.
Investigating signaling pathways : Determining how the interaction of lanostanoids with their targets triggers downstream signaling cascades within the cell. For example, some lanostane triterpenes have been shown to regulate key signaling pathways involved in apoptosis and cell metabolism. dntb.gov.uamdpi.com
Understanding regulatory networks : Unraveling the complex regulatory networks that control the expression of lanostane biosynthetic genes in response to developmental cues and environmental signals.
A deeper mechanistic understanding will be crucial for the rational design of new therapeutic agents based on the lanostane scaffold and for predicting the ecological consequences of manipulating lanostane metabolism in organisms.
Table of Mentioned Compounds
Q & A
Q. What are the primary methods for isolating Lanosta-8,24-dien-3-one from natural sources, and how can purity be validated?
this compound is typically isolated via solvent extraction (e.g., petroleum ether or ethanol) followed by chromatographic techniques like column chromatography or preparative TLC. For validation, GC-MS or HPLC coupled with mass spectrometry is used to confirm purity and molecular identity. Cross-referencing retention indices with authentic standards and spectral libraries is critical. Structural confirmation via H-NMR and C-NMR is essential, focusing on diagnostic signals such as the ketone group at δ ~210 ppm in C-NMR .
Q. How can researchers distinguish this compound from structurally similar triterpenoids?
Key differentiation lies in spectral analysis:
- MS : The molecular ion peak at m/z 424 (CHO) distinguishes it from lanosterol (which has a hydroxyl group at C3).
- NMR : The absence of a hydroxyl proton signal (δ 3.2–3.5 ppm in H-NMR) and presence of a ketone carbon (δ ~210 ppm in C-NMR) differentiate it from lanosterol derivatives. Comparative analysis with reference spectra from databases or published studies is recommended .
Q. What are the standard protocols for quantifying this compound in complex biological matrices?
Use LC-MS/MS with multiple reaction monitoring (MRM) for quantification. Calibration curves should be prepared using synthetic or purified standards. Sample preparation often involves liquid-liquid extraction (e.g., dichloromethane) and cleanup via solid-phase extraction (SPE) to remove lipids and proteins. Method validation must include recovery rates, limit of detection (LOD), and matrix effect assessments .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved, particularly in ecological source comparisons?
Discrepancies in reported spectral data (e.g., retention times or NMR shifts) may arise from differences in instrumentation, solvent systems, or ecological sources (e.g., fungal species variations). To resolve this:
Q. What experimental strategies are effective for elucidating the biosynthetic pathway of this compound in fungi?
Isotopic tracer studies (e.g., C-labeled acetate or mevalonate) can track precursor incorporation. Gene knockout or RNAi silencing of oxidosqualene cyclase (OSC) enzymes in fungal models (e.g., Laetiporus sulphureus) may reveal pathway intermediates. Metabolomic profiling via UPLC-QTOF-MS can identify shunt products and confirm enzymatic steps .
Q. How can researchers design dose-response studies to assess this compound’s bioactivity while minimizing cytotoxicity?
- In vitro : Use a tiered approach: start with high-throughput assays (e.g., MTT or resazurin) across a broad concentration range (0.1–100 µM). Include positive controls (e.g., doxorubicin) and negative controls (solvent-only).
- In vivo : Apply the OECD 423 guideline for acute toxicity, adjusting doses based on in vitro IC values. Monitor organ-specific toxicity via histopathology and serum biomarkers .
Q. What statistical methods are recommended for meta-analyses of this compound’s reported bioactivities?
Use random-effects models to account for heterogeneity across studies (e.g., variations in fungal sources or assay conditions). Subgroup analyses can isolate confounding variables (e.g., solvent used in extraction). Tools like RevMan or R’s metafor package are suitable. Sensitivity analyses should exclude outlier studies to assess robustness .
Methodological and Data Analysis Questions
Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?
Document all reaction conditions (temperature, solvent purity, catalyst batches) meticulously. Use controlled atmosphere techniques (e.g., Schlenk line) for oxygen-sensitive steps. Validate synthetic routes via intermediate characterization (e.g., HRMS, H-NMR) at each step. Share raw spectral data in supplementary materials to enable cross-validation .
Q. What are best practices for integrating this compound data into public research databases?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit spectral data in repositories like Metabolomics Workbench or GNPS.
- Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions .
Q. How can machine learning models improve the prediction of this compound’s physicochemical properties?
Train models on curated datasets (e.g., ChEMBL or PubChem) using descriptors like logP, topological surface area, and hydrogen-bonding capacity. Validate predictions via experimental measurements (e.g., solubility assays). Open-source tools like RDKit or KNIME facilitate model development .
Conflict Resolution and Peer Review
Q. How should conflicting reports about this compound’s ecological sources be addressed in grant proposals?
Acknowledge discrepancies transparently and propose hypothesis-driven experiments to resolve them (e.g., comparative metabolomics of fungal strains). Emphasize the need for genomic sequencing to correlate biosynthetic gene clusters with compound production .
Q. What peer-review criteria are critical for evaluating this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
